(R)-3-((叔丁氧羰基)氨基)-3-(4-氰基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

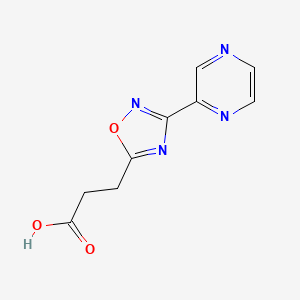

The compound (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral molecule that contains a tert-butoxycarbonyl (Boc) protected amino group and a 4-cyanophenyl group as part of its structure. This compound is likely to be of interest due to its potential applications in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives typically involves the protection of amino groups and the formation of esters. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification and protection steps . Similarly, the synthesis of enantiomerically pure β-amino acids from tert-butyl protected intermediates involves multiple steps, including acylation, annulation, and decarboxylation . These methods could potentially be adapted for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid would be characterized by the presence of a Boc-protected amino group, which is a common protecting group used in peptide synthesis due to its stability and ease of removal under acidic conditions. The cyanophenyl group would contribute to the molecule's rigidity and could affect its reactivity due to the electron-withdrawing nature of the cyano group.

Chemical Reactions Analysis

Compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions. For example, the Boc-protected amino group can be deprotected under acidic conditions, and the carboxylic acid functionality allows for the formation of amides, esters, and other derivatives . The presence of the cyanophenyl group could also enable reactions such as nucleophilic addition to the cyano group, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid would be influenced by its functional groups. The Boc group is known to increase steric bulk, which can affect solubility and reactivity. The cyano group is polar and could contribute to the compound's dipole moment, influencing its solubility in organic solvents. The carboxylic acid moiety would be expected to display typical acid-base properties, forming salts with bases and esters with alcohols .

科学研究应用

关键中间体的合成:该化合物用于合成天然产物(如生物素)的关键中间体,生物素在脂肪酸、糖和 α-氨基酸的生物合成代谢循环中至关重要。例如,一项研究证明了从 L-胱氨酸合成相关化合物((R)-甲基 2-((叔丁氧羰基)氨基)-3-((叔丁基二甲基甲硅烷基)硫代)丙酸酯),总体收率良好,突出了其在复杂有机合成中的重要性 (Qin et al., 2014).

对映选择性合成:使用叔丁氧羰基保护的氨基酸已经实现了化合物的对映选择性合成,特别是对于神经兴奋剂类似物。这展示了其在创建具有生物活性的化合物特定对映异构体方面的效用 (Pajouhesh et al., 2000).

不对称氢化:在制药领域,已经成功使用 (3R)-3-[N-(叔丁氧羰基)氨基]-4-(2,4,5-三氟苯基)丁酸等化合物对烯胺进行不对称氢化以制备 β-氨基酸药效团,表明其在创建光学活性药物中间体方面的作用 (Kubryk & Hansen, 2006).

分子和晶体结构研究:已经对叔丁基 Nα-叔丁氧羰基-L-(S-三苯甲基)半胱氨酸酯等衍生物进行了研究,以了解它们的分子和晶体结构,从而深入了解弱分子间键合的构象稳定功能,这对于新材料和药物的开发至关重要 (Kozioł et al., 2001).

化学合成中的催化:该化合物的衍生物已用于催化,例如在为钌催化的酮的对映选择性转移氢化作用开发模块化二肽类似物配体方面。这说明了其在微调重要催化反应的对映选择性方面的应用 (Pastor, Vaestilae, & Adolfsson, 2003).

肽合成:该化合物及其变体已用于肽合成,证明了其在制备非蛋白氨基酸和二肽类似物中的作用。这在设计具有潜在生物活性的新肽方面具有重要意义 (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

安全和危害

属性

IUPAC Name |

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375880 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | |

CAS RN |

501015-22-1 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)

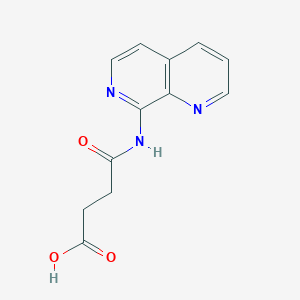

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

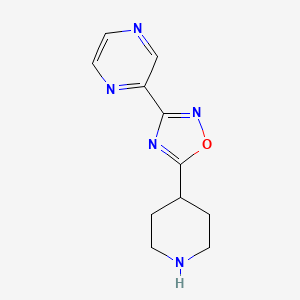

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)